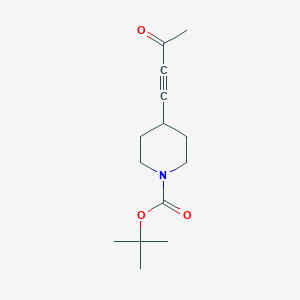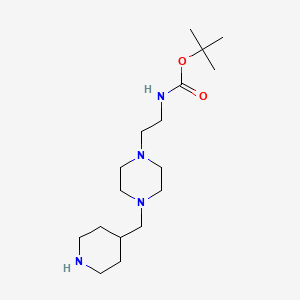
tert-Butyl (2-(4-(piperidin-4-ylmethyl)piperazin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group linked to a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate typically involves multiple steps:
Formation of the Piperazine-Piperidine Intermediate: The initial step involves the reaction of piperazine with piperidine in the presence of a suitable base, such as sodium hydroxide, in a solvent like tert-butyl alcohol at elevated temperatures (110-120°C) for 10-15 hours.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate to form the final carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its efficacy and safety in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. For instance, it may bind to bacterial cytoplasmic membranes, leading to depolarization and dissipation of membrane potential, which is a mechanism of antibacterial action . Additionally, it may interact with DNA via intercalation, affecting cellular processes .
Comparison with Similar Compounds
- tert-Butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
- tert-Butyl piperidin-4-ylcarbamate
Uniqueness:
- The presence of both piperazine and piperidine rings in tert-butyl N-(2-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethyl)carbamate provides unique structural features that may enhance its binding affinity and specificity for certain biological targets.
- Its dual functional groups (carbamate and piperazine-piperidine) offer versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C17H34N4O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(piperidin-4-ylmethyl)piperazin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)19-8-9-20-10-12-21(13-11-20)14-15-4-6-18-7-5-15/h15,18H,4-14H2,1-3H3,(H,19,22) |
InChI Key |
CGEXQDGKCYZYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
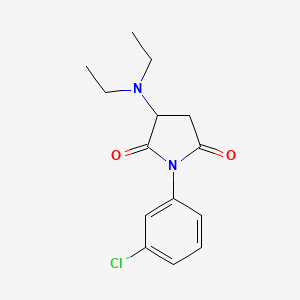
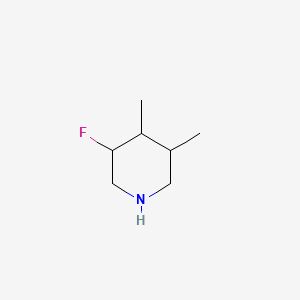
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
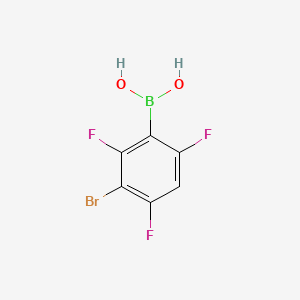
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
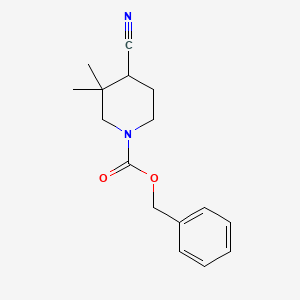
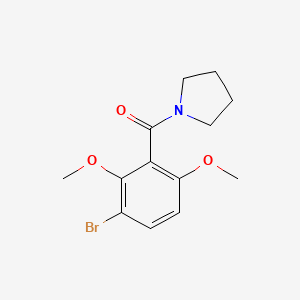
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
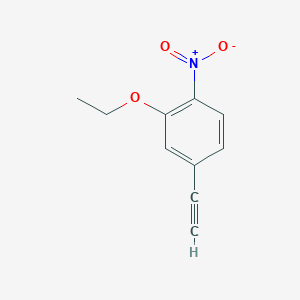
![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)
